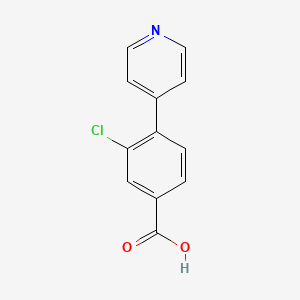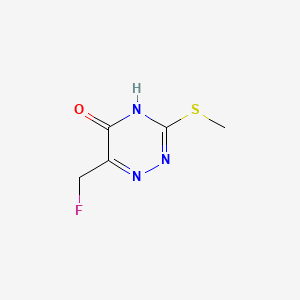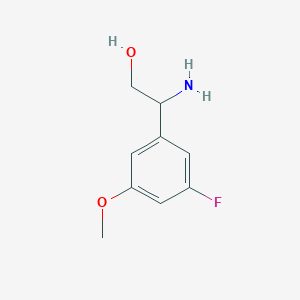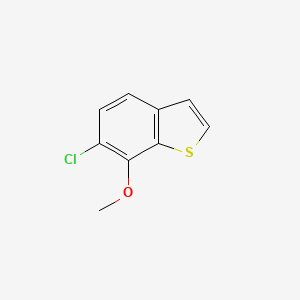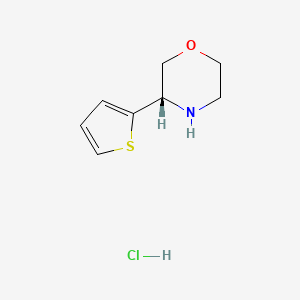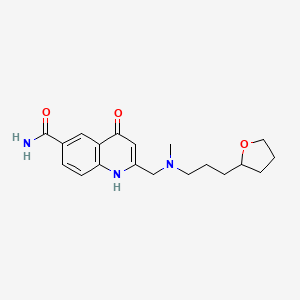![molecular formula C18H17N5O B12935409 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is a complex organic compound that features a pyrrolopyridine moiety linked to a benzonitrile group through an ether linkage, with a piperazine ring attached to the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines under acidic or basic conditions.
Ether Linkage Formation: The pyrrolopyridine core is then reacted with a halogenated benzonitrile derivative in the presence of a base to form the ether linkage.
Piperazine Attachment: The final step involves the nucleophilic substitution of the halogenated benzonitrile with piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study the interactions of pyrrolopyridine derivatives with biological macromolecules. It can be used to investigate enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(morpholin-4-yl)benzonitrile
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperidin-1-yl)benzonitrile
Uniqueness
Compared to similar compounds, 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for biological targets, making it a more potent and versatile compound in various applications.
属性
分子式 |
C18H17N5O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzonitrile |
InChI |
InChI=1S/C18H17N5O/c19-11-14-1-2-15(23-7-5-20-6-8-23)10-17(14)24-16-9-13-3-4-21-18(13)22-12-16/h1-4,9-10,12,20H,5-8H2,(H,21,22) |
InChI 键 |
LAHBNCNQYFOBTM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)OC3=CN=C4C(=C3)C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
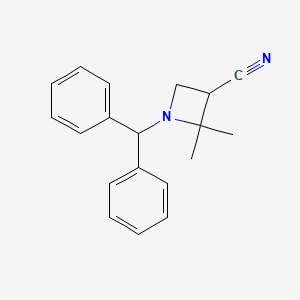
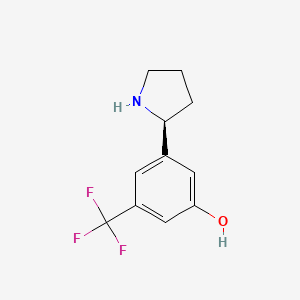

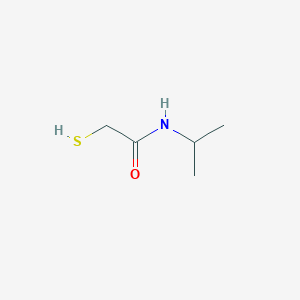
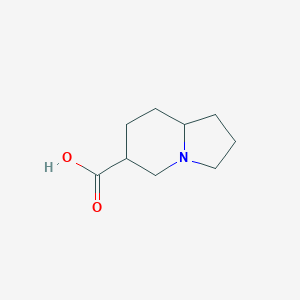
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
